molecular formula C14H19NOS B458410 N-cycloheptyl-3-(2-thienyl)acrylamide

N-cycloheptyl-3-(2-thienyl)acrylamide

Cat. No.: B458410
M. Wt: 249.37g/mol
InChI Key: IGGYSCHXVAPPCX-MDZDMXLPSA-N
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Description

N-Cycloheptyl-3-(2-thienyl)acrylamide is an acrylamide derivative featuring a 2-thienyl group at the α,β-unsaturated carbonyl position and a cycloheptyl substituent on the amide nitrogen.

Properties

Molecular Formula

C14H19NOS

Molecular Weight

249.37g/mol

IUPAC Name

(E)-N-cycloheptyl-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C14H19NOS/c16-14(10-9-13-8-5-11-17-13)15-12-6-3-1-2-4-7-12/h5,8-12H,1-4,6-7H2,(H,15,16)/b10-9+

InChI Key

IGGYSCHXVAPPCX-MDZDMXLPSA-N

SMILES

C1CCCC(CC1)NC(=O)C=CC2=CC=CS2

Isomeric SMILES

C1CCCC(CC1)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

C1CCCC(CC1)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : The α,β-unsaturated acrylamide backbone enables conjugation, influencing reactivity and biological interactions.
  • Cycloheptyl Substituent : The bulky N-cycloheptyl group may modulate solubility, steric interactions, and binding affinity compared to smaller substituents (e.g., phenyl or alkyl groups).

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

The N-substituent significantly impacts physicochemical and biological properties:

Compound N-Substituent Key Properties/Applications Reference
N-Cycloheptyl-3-(2-thienyl)acrylamide Cycloheptyl Potential steric hindrance; unconfirmed bioactivity Inferred
(E)-N-Propyl-3-(thien-2-yl)acrylamide Propyl Intermediate in polyimide synthesis
N-Phenyl-3-(2-thienyl)acrylamide Phenyl Radical addition yields dihydrofurans (67–80%)
2-Cyano-N-(aryl)-3-(aryl)acrylamide Aryl + cyano Enhanced rigidity; antimicrobial potential

Key Observations :

  • Bulky substituents (e.g., cycloheptyl) may reduce reaction yields in radical addition pathways compared to smaller groups like phenyl or propyl .

Aromatic Group Variations

The α,β-unsaturated carbonyl’s aryl/heteroaryl group influences reactivity and bioactivity:

Compound Aromatic Group Key Findings Reference
This compound 2-Thienyl Electron-rich; may enhance π-stacking
trans-3-(5-Methyl-2-furyl)dihydrofuran 5-Methyl-2-furyl Moderate yields (80%); lower diastereoselectivity
3-Phenylacrylamide derivatives Phenyl Broad utility in polymer synthesis
5-(2-Thienyl)-1,3,4-oxadiazoles 2-Thienyl Antibacterial activity (e.g., 9a: broad-spectrum)

Key Observations :

  • 2-Thienyl-containing compounds often exhibit superior bioactivity compared to furyl or phenyl analogs, as seen in antimicrobial studies .
  • Furyl groups may reduce synthetic efficiency due to steric and electronic factors .

Key Observations :

  • Thienyl groups enhance antibacterial potency, particularly against Gram-positive bacteria .
  • Structural modifications (e.g., cyano groups) may shift activity profiles but require optimization .

Key Observations :

  • 2-Thienyl derivatives generally achieve higher yields than furyl analogs, likely due to favorable electronic interactions .
  • Steric bulk (e.g., cycloheptyl) might reduce yields but improve diastereoselectivity, though direct evidence is needed.

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